![molecular formula C17H27N3O3S B5587376 N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5587376.png)
N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide and related compounds involves multiple steps, including the use of palladium-catalyzed reactions, Sonogashira cross-coupling, and nucleophilic substitution reactions. For instance, the Sonogashira cross-coupling method has been employed to synthesize related compounds by coupling N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, achieving high yields and characterizing the structure through various spectroscopic techniques (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, such as N-(3,4-dimethylphenyl)methanesulfonamide, reveals detailed conformational characteristics. The conformation of the N—H bond is typically anti to certain substituents, influencing the compound's biological activity potential. These compounds demonstrate how the methanesulfonyl group and other substituents are oriented in space, impacting their reactivity and interactions (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Compounds within the methanesulfonamide family engage in a variety of chemical reactions, including those leading to the formation of ion pairs and the synthesis of complex heterocycles. For example, reactions involving α-phenylvinylsulfonium salts have been used to synthesize stereodefined C-substituted morpholines and piperazines, showcasing the versatility of methanesulfonamides in organic synthesis (Matlock et al., 2015).
Physical Properties Analysis
The physical properties of methanesulfonamide compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. X-ray crystallography has been extensively used to determine the precise geometric parameters of these compounds, revealing their crystalline structure and providing insights into their stability and solubility characteristics (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, are influenced by its molecular structure and the presence of functional groups. Studies on related methanesulfonamide compounds demonstrate their potential as intermediates in the synthesis of biologically active molecules, highlighting their reactivity towards various nucleophiles and electrophiles (Kankanala, Prakash, Mukkanti, Reddy, & Pal, 2011).
properties
IUPAC Name |
N-(3-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-15-6-4-7-16(14-15)20(24(3,22)23)9-5-8-17(21)19-12-10-18(2)11-13-19/h4,6-7,14H,5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMEOMHBYLMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)N2CCN(CC2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide |
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